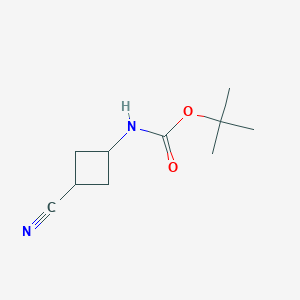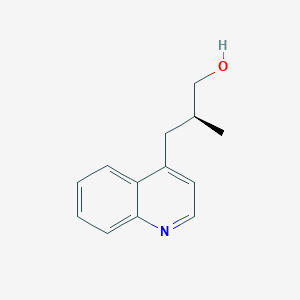![molecular formula C8H18Cl2N2 B2675339 1,7-Diazabicyclo[4.3.1]decane dihydrochloride CAS No. 2228571-08-0](/img/structure/B2675339.png)
1,7-Diazabicyclo[4.3.1]decane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diazabicyclo[4.3.1]decane dihydrochloride is a chemical compound with the CAS Number: 2228571-08-0 . It has a molecular weight of 213.15 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of the 7-azabicyclo[4.3.1]decane ring system, which is common to a number of biologically active alkaloids, can be achieved from tropone (via its η4-diene complex with Fe(CO)3) in a short sequence of steps . These steps include: 1) nucleophilic amine addition and subsequent Boc-protection; 2) photochemical demetallation of the iron complex; 3) intramolecular Heck reaction .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-8(3-1)7-10;;/h8-9H,1-7H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 213.15 .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The synthesis and reactivity of diazocarbonyl compounds, including diazabicyclo derivatives, are crucial for creating novel chemical entities. These compounds are involved in homologation reactions of ketones and aldehydes, leading to the formation of carbon-carbon bonds, which is a foundational process in organic synthesis (Candeias, Paterna, & Gois, 2016). Such reactions are instrumental in the construction of complex molecules for pharmaceuticals and materials science.
Material Science Applications
Aryl diazonium salts, closely related to diazabicyclo compounds, serve as novel coupling agents for attaching polymers, biomolecules, and nanoparticles to surfaces. This modification technique is significant for developing advanced materials with specific functions, including biosensors and nanocomposites (Mahouche-Chergui et al., 2011). The ability to covalently bond diverse functional materials to surfaces has implications for electronics, catalysis, and biomedical applications.
Environmental Monitoring
Research on heterocyclic compounds also extends to environmental science, particularly in monitoring water quality for organic pollutants. While not directly related to 1,7-Diazabicyclo[4.3.1]decane dihydrochloride, this research underscores the significance of detecting and understanding the behavior of organic compounds in aquatic environments (Sousa et al., 2018). Such studies are essential for assessing the impact of industrial chemicals on ecosystems and human health.
Safety and Hazards
Propiedades
IUPAC Name |
1,7-diazabicyclo[4.3.1]decane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-8(3-1)7-10;;/h8-9H,1-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNGLGKLKZXRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNC(C1)C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2675259.png)
![3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2675260.png)

![Methyl 4-(((tert-butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2675263.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675264.png)

![ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate](/img/structure/B2675266.png)
![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2675270.png)



![(1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2675277.png)
![Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-4-carboxylate](/img/structure/B2675278.png)
